4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

CAS No.: 895519-97-8

Cat. No.: VC2029630

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895519-97-8 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |

| Standard InChI | InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) |

| Standard InChI Key | FYJVYOLTWZXGHQ-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |

| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structure

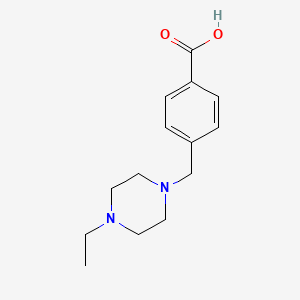

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid is a benzoic acid derivative containing a piperazine moiety with an ethyl substituent. The compound features a benzene ring substituted with a carboxylic acid group and a 4-ethylpiperazin-1-ylmethyl group at the para position. The structure combines aromatic and heterocyclic components, creating a molecule with potential pharmaceutical applications.

Chemical Identifiers

The compound can be identified through various chemical registry systems and nomenclature formats as detailed in Table 1.

Table 1: Chemical Identifiers of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

| Parameter | Value |

|---|---|

| CAS Number | 895519-97-8 |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 4-[(4-ethylpiperazin-1-yl)methyl]benzoic acid |

| InChI | InChI=1S/C14H20N2O2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(6-4-12)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) |

| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O |

| InChIKey | FYJVYOLTWZXGHQ-UHFFFAOYSA-N |

The chemical structure consists of a para-substituted benzoic acid with a 4-ethylpiperazin-1-ylmethyl group at the 4-position. The piperazine ring introduces basic nitrogen atoms into the molecule, while the carboxylic acid group contributes acidic properties, giving the compound amphoteric characteristics.

Physical Properties

The physical properties of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid are crucial for understanding its behavior in various applications, particularly in pharmaceutical development and synthesis.

Applications and Usage

4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid has several applications, primarily serving as an intermediate compound in pharmaceutical research and development.

Pharmaceutical Intermediates

The compound is classified as a medical intermediate, suggesting its utility in the synthesis of more complex pharmaceutical compounds . Piperazine derivatives like this one are frequently employed in medicinal chemistry for several reasons:

-

The piperazine ring provides basic nitrogen atoms that can improve solubility and bioavailability

-

The carboxylic acid group offers opportunities for further functionalization through amide or ester formation

-

The molecule can serve as a building block for creating more complex drug candidates

Building Block in Chemical Research

As part of the broader family of piperazine derivatives, this compound serves as a valuable heterocyclic building block in organic synthesis . The structure allows for modifications at multiple positions:

-

The carboxylic acid group can undergo esterification, amidation, or reduction

-

The ethyl group on the piperazine ring can be modified for structure-activity relationship studies

-

The benzylic position provides opportunities for further functionalization

Structural Relatives and Analogs

Understanding the relationship between 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid and its structural analogs provides insights into its potential properties and applications.

Key Structural Analogs

Several related compounds share structural similarities with 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid:

Table 2: Structural Analogs of 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| 4-(4-Ethylpiperazin-1-yl)benzoic acid hydrochloride | 940284-81-1 | C₁₃H₁₉ClN₂O₂ | Direct attachment of piperazine to benzene ring; HCl salt |

| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 106261-49-8 | C₁₃H₂₀Cl₂N₂O₂ | Methyl group instead of ethyl; dihydrochloride salt |

The 4-(4-ethylpiperazin-1-yl)benzoic acid hydrochloride lacks the methylene bridge between the benzene ring and the piperazine moiety, resulting in different spatial arrangement and potentially different pharmacological properties . Similarly, the methyl-substituted analog may exhibit altered lipophilicity and binding characteristics compared to the ethyl-substituted version.

| Supplier | Catalog/ID | Purity | Package Size | Special Notes |

|---|---|---|---|---|

| ChemShuttle | 138363 | 95% | Variable | Storage at 2-8°C recommended |

| Dana Bioscience | A213821 | Not specified | Not specified | Priced at $105.00 USD |

| Key Organics | GS-3707 | >95% | Not specified | Also identified by ACD NO: MFCD06797775 |

| Vulcanchem | VC2029630 | Not specified | Not specified | Provides additional chemical identifiers |

| SAGECHEM | Not specified | 99% | Packaging on demand | FOB Shanghai or destination |

| Bide Pharmatech | Not specified | 95+% | 1g | Storage: Sealed refrigeration |

These commercial sources provide researchers with access to the compound at varying scales and purity levels. Pricing structures and packaging options vary by supplier, offering flexibility for different research requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume